![molecular formula C26H20N2O4S B2528970 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 536732-90-8](/img/structure/B2528970.png)
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the combination of chromone-2-carboxylic acid with substituted thiazolyl compounds. Two different amidation methods were employed to create a series of chromone–thiazole hybrids, which were designed as potential ligands for human adenosine receptors. These methods included conventional heating and microwave irradiation, which provided flexibility in reaction conditions and could influence the yield and purity of the final compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds, including the target molecule, was confirmed using NMR and MS spectroscopy, as well as X-ray crystallography. These techniques provided detailed information about the molecular geometry and conformation, which is crucial for understanding how these molecules might interact with adenosine receptors. The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom, which can be either trans- or cis-related to the O atom of the pyran ring, are notable features that could affect the binding affinity and selectivity of these compounds .
Chemical Reactions Analysis
The reactivity of benzo[f]chromene derivatives has been explored through various reactions. For instance, the Vilsmeier reaction was used to prepare new compounds from ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate, resulting in excellent yields. This demonstrates the potential for further functionalization of the benzo[f]chromene scaffold, which could lead to the discovery of new compounds with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzo[f]chromene derivatives are influenced by their molecular structure. The presence of different substituents on the thiazole and chromene moieties can affect the solubility, stability, and overall reactivity of these compounds. The polymorphism observed in some derivatives, such as the 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, indicates that even small changes in the molecular structure can lead to significant differences in the crystalline form, which can have implications for the compound's physical properties and its behavior in biological systems .
Case Studies and Biological Activity
Some of the synthesized benzo[f]chromene derivatives have been evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria. Compounds such as 4b, 4c, 4h, and 4i exhibited antibacterial effects, highlighting the potential therapeutic applications of these molecules. The advantages of the synthetic methods used include clean reactions, metal-free transitions, and environmentally friendly approaches, which are important considerations for the development of new pharmaceuticals .
Aplicaciones Científicas De Investigación
Chemosensory Applications
The compound has been studied for its potential application as a chemosensor. Specifically, derivatives of coumarin benzothiazole, which share a similar structural framework with the compound , have shown abilities to detect cyanide anions through colorimetric and fluorescent changes. These changes are observable to the naked eye, indicating potential utility in developing simple, visual-based detection systems for harmful substances (Wang et al., 2015).
Synthesis and Antimicrobial Applications
The compound belongs to a class that has been synthesized using microwave-assisted techniques, leading to increased reaction rates and better yields. Some derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Raval et al., 2012).
Derivative Synthesis and Characterization
The structure and reactivity of the compound's derivatives have been explored extensively. Research has focused on synthesizing various derivatives under different conditions and characterizing them using spectral analysis. This work lays the groundwork for understanding the chemical properties and potential applications of these compounds in various fields, including materials science and pharmacology (El-Rady & El-Azab, 2012).
Coordination Chemistry and Electrochemical Studies
The compound's framework has been utilized to synthesize novel organic ligands, which have further been used to create metal complexes with copper(II), cobalt(II), and nickel(II). These complexes have been structurally characterized, and their electrochemical properties have been studied, indicating potential applications in catalysis, materials science, and sensor development (Myannik et al., 2018).
Ligand Binding and Molecular Geometry
The compound is part of a class of chromones that have been identified as potent and selective ligands for adenosine receptors. The synthesis of chromone–thiazole hybrids, similar in structure to the compound , has provided insights into the molecular geometry and conformation important for ligand–receptor binding, suggesting potential applications in drug design and molecular biology (Cagide et al., 2015).
Direcciones Futuras
The future research directions for this compound could involve further investigation into its potential biological activities, given the known activities of similar compounds. For instance, indole derivatives have shown potential as enzyme inhibitors, which could be a potential area of exploration for this compound .
Propiedades
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-3-31-18-11-8-17(9-12-18)23-15(2)33-26(27-23)28-24(29)21-14-20-19-7-5-4-6-16(19)10-13-22(20)32-25(21)30/h4-14H,3H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADBYJYQTNKDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

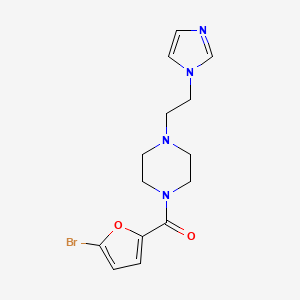

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)
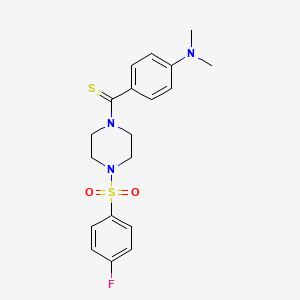
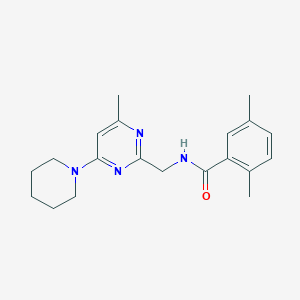
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)
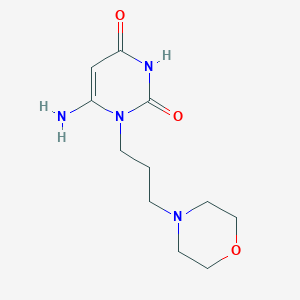

![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)
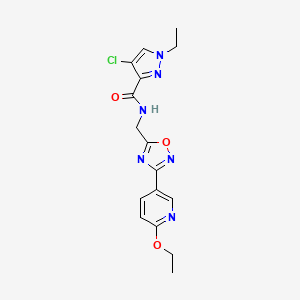
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)